The compound (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is a specialized chemical entity that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features a pyrrolidine ring substituted with a pyrimidine moiety, specifically containing a trifluoromethyl group that enhances its chemical properties.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and applications.
This compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. It is classified as an amine, specifically a pyrrolidine derivative, which is often explored for its potential therapeutic effects in drug discovery.
The synthesis of (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride typically involves several key steps:
In industrial settings, the synthesis may utilize automated reactors and continuous flow systems to enhance efficiency and scalability. Key parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
The molecular structure of (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride can be represented by its IUPAC name and molecular formula:
This structure features a trifluoromethyl group attached to a pyrimidine ring that is linked to a pyrrolidine ring through an amine bond.
The compound's molecular weight is approximately 256.65 g/mol. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets.
(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as lithium aluminum hydride for reduction. The specific conditions (temperature, solvent) are critical for achieving desired outcomes in these transformations.
The mechanism of action for (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride primarily involves its interaction with specific molecular targets:
The compound acts as a selective inhibitor of Janus Kinase 1 (JAK1), affecting the JAK-STAT signaling pathway crucial for various cellular functions. By inhibiting JAK1, it disrupts the activation of Signal Transducer and Activator of Transcription proteins, leading to altered cellular responses.
Research indicates that compounds like this have undergone pharmacokinetic evaluations to optimize their absorption, distribution, metabolism, and excretion profiles.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that this compound exhibits favorable characteristics for further development in medicinal chemistry .
(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
This compound represents a significant area of interest due to its diverse applications across multiple fields, highlighting its potential impact on future research and therapeutic developments.
Fluorinated pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, with their integration into pharmaceutical agents spanning antimicrobial, anticancer, and targeted therapeutic applications. The strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic systems significantly alters key physicochemical parameters—including metabolic stability, membrane permeability, and binding affinity—making these scaffolds indispensable in rational drug design. The trifluoromethylpyrimidine moiety, exemplified by the compound (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride (PubChem CID: 56965613), demonstrates this evolution [1]. This compound's dihydrochloride salt formulation enhances aqueous solubility, a critical factor for bioavailability in physiological systems. The emergence of such fluorinated derivatives coincides with advances in targeted therapies where molecular specificity is paramount. Notably, fluorinated pyrimidine cores appear in clinically significant antibiotics like cefepime dihydrochloride monohydrate, where the fluorinated structure contributes to enhanced gram-negative bacterial coverage and β-lactamase stability [5]. This historical trajectory underscores the pivotal role of fluorinated pyrimidines in addressing persistent challenges in drug resistance and selectivity.
The molecular architecture of (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride integrates three pharmacologically significant components: a pyrrolidine ring, a pyrimidine heterocycle, and a trifluoromethyl substituent. This trifunctional scaffold creates a versatile platform for biological activity optimization. The pyrimidine ring serves as a bioisostere for purines and pyridines, enabling competitive interactions with ATP-binding sites and enzymatic pockets across diverse target classes. Introduction of the trifluoromethyl group at the pyrimidine 6-position exerts substantial electronic effects—increasing ring electron deficiency, enhancing dipole moments, and creating steric bulk that influences binding pocket interactions [2] [8]. The pyrrolidine moiety, linked via a nitrogen atom to the pyrimidine core, introduces a constrained secondary amine that facilitates hydrogen bonding while maintaining conformational flexibility.
Table 1: Structural Comparison of Related Trifluoromethyl-Containing Pyrrolidine Derivatives
Compound Name | Molecular Formula | Key Structural Features | Biological Relevance |
---|---|---|---|
(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride | C9H16Cl2N4 | Pyrimidine-linked pyrrolidine, CF3 at pyrimidine C6 | Kinase inhibition, antimicrobial activity |
1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine | C12H15F3N2 | Benzyl-substituted pyrrolidine, CF3 on phenyl ring | Receptor modulation, CNS activity |
rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-amine | C5H9F3N2 | CF3 directly on pyrrolidine ring, racemic mixture | Chiral building block for drug synthesis |
(1-[6-(Trifluoromethyl)pyridin-3-yl]ethyl)amine | C8H9F3N2 | Chiral amine attached to CF3-pyridine | Intermediate for bioactive molecules |
The dihydrochloride salt form provides enhanced crystallinity and solubility compared to the free base, facilitating formulation development. The structural parallels to 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride (C12H17Cl2F3N2, MW: 244.26) highlight the scaffold versatility, where the benzyl group replaces the pyrimidine moiety while retaining the trifluoromethyl pharmacophore [3]. Such structural variations enable fine-tuning of lipophilicity and electronic distribution, critical for optimizing pharmacokinetic profiles. The scaffold's protonation states create opportunities for salt bridge formation with biological targets, while the amine functionality serves as a handle for further derivatization or prodrug development.
Chirality governs the biological interactions and therapeutic efficacy of pharmaceutical compounds, with the (3R)-enantiomer of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine demonstrating distinct advantages over its racemic or (3S)-counterparts. The pyrrolidine ring's stereogenic center at position 3 creates geometrically defined spatial orientations of the amine functionality relative to the pyrimidine ring system. This specific three-dimensional arrangement enables optimal interactions with chiral binding pockets in biological targets, particularly enzymes and receptors where enantioselective recognition predominates [1] [4]. The designation "(3R)" explicitly defines the absolute configuration around this critical carbon atom, ensuring reproducible pharmacological characterization.
The significance of stereochemistry becomes evident when comparing the (3R)-enantiomer to racemic counterparts like rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-amine (CAS# 2580094-41-1, MW: 154.13) [4]. Racemic mixtures often exhibit reduced potency due to the inactive or antagonistic enantiomer diluting pharmacological activity. The electron-withdrawing trifluoromethyl group on the pyrimidine ring influences the electron density at the stereocenter, potentially modulating the basicity of the pyrrolidine amine and its subsequent hydrogen-bonding capacity. Molecular modeling suggests the (3R) configuration positions the amine proton for ideal interaction with aspartate or glutamate residues in target binding sites. This stereospecificity extends to metabolic processing—hepatic enzymes frequently exhibit enantioselectivity, meaning the (3R)-configuration may confer superior metabolic stability compared to other stereoisomers. Consequently, rigorous enantiomeric control during synthesis and purification is essential to maintain the compound's therapeutic index and safety profile.
Table 2: Stereochemical and Physicochemical Properties of Key Compounds
Property | (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride | 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride | rac-(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-amine |
---|---|---|---|
Molecular Weight | 283.17 (free base: 232.25) [1] | 244.26 [3] | 154.13 [4] |
Chiral Centers | One (3R) | One (unspecified) | Two (3R,4S racemic) |
Nitrogen Atoms | 4 | 2 | 2 |
Key Functional Groups | Pyrimidine, pyrrolidine amine, CF3 | Benzyl, pyrrolidine amine, CF3 | Pyrrolidine amine, CF3 on pyrrolidine |
Salt Form | Dihydrochloride | Dihydrochloride | Free base |
Stereochemical Impact on Bioactivity | Significant - dictates binding orientation | Presumed significant | Undefined due to racemic mixture |
The consistent specification of the (3R) configuration in this compound's nomenclature underscores its therapeutic relevance. This enantiopure approach aligns with modern regulatory preferences that require characterization of individual stereoisomers rather than racemates. The dihydrochloride salt further stabilizes the chiral integrity by forming crystalline structures that resist racemization during storage. Asymmetric synthesis routes preserving the (3R) configuration remain essential for producing this compound with the enantiomeric excess required for pharmaceutical applications.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1